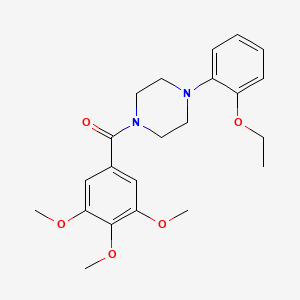![molecular formula C17H24N6O B6098893 5-methyl-1-propyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B6098893.png)
5-methyl-1-propyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1-propyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide is a chemical compound that is commonly referred to as MPP. It is a pyrazole-based compound that has been studied for its potential use in scientific research. MPP has been found to have a number of interesting properties that make it a promising candidate for use in various research applications.
作用機序
The mechanism of action of MPP is not fully understood, but it is thought to act as a competitive antagonist of the GPR139 receptor. This means that it binds to the receptor and prevents other molecules from binding to it. By blocking the activity of the GPR139 receptor, MPP may be able to modulate a variety of physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects:
MPP has been found to have a number of interesting biochemical and physiological effects. In vitro studies have shown that MPP is a potent and selective antagonist of the GPR139 receptor. In vivo studies have shown that MPP can modulate a variety of physiological processes, including food intake, anxiety-like behavior, and pain sensitivity. However, more research is needed to fully understand the biochemical and physiological effects of MPP.
実験室実験の利点と制限
One advantage of using MPP in lab experiments is that it is a potent and selective antagonist of the GPR139 receptor. This means that it can be used to study the role of this receptor in various physiological processes. However, one limitation of using MPP is that it is a relatively new compound, and more research is needed to fully understand its properties and potential uses.
将来の方向性
There are many potential future directions for research on MPP. One area of research that is particularly promising is the study of the role of the GPR139 receptor in various physiological processes. By using MPP to modulate the activity of this receptor, researchers may be able to gain new insights into the mechanisms that regulate food intake, anxiety, and pain sensitivity. Additionally, more research is needed to fully understand the biochemical and physiological effects of MPP, as well as its potential uses in various research applications.
合成法
The synthesis of MPP is a multi-step process that involves the use of several different chemicals and reagents. The first step in the synthesis process involves the reaction of 2-aminopyrimidine with 1-bromo-3-chloropropane to yield 1-(2-pyrimidinyl)-3-chloropropane. This intermediate is then reacted with piperidine to yield 1-(2-pyrimidinyl)-3-piperidinylpropane. The final step in the synthesis process involves the reaction of 1-(2-pyrimidinyl)-3-piperidinylpropane with 5-methyl-1H-pyrazole-4-carboxamide to yield MPP.
科学的研究の応用
MPP has been studied for its potential use in a variety of scientific research applications. One area of research where MPP has shown promise is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune response. MPP has been found to be a potent and selective antagonist of the GPR139 receptor, which is a relatively understudied member of the GPCR family.
特性
IUPAC Name |
5-methyl-1-propyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-3-9-23-13(2)15(11-20-23)16(24)21-14-6-4-10-22(12-14)17-18-7-5-8-19-17/h5,7-8,11,14H,3-4,6,9-10,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXRTFBPTICRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)NC2CCCN(C2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzoylamino)-3-methylphenyl]-1-naphthamide](/img/structure/B6098812.png)
![1-[4-oxo-5-(2-pyridinyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6098823.png)

![(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6098829.png)
![N-(3-bromophenyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B6098833.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-phenyl-2-(1-piperidinyl)ethyl]butanamide](/img/structure/B6098837.png)
![1-(3-chlorophenyl)-4-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]piperazine](/img/structure/B6098853.png)
![2-(1-pyrrolidinyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B6098855.png)

![1-(2-methoxy-5-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6098883.png)
![3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone](/img/structure/B6098900.png)
![2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-4H-chromen-4-one](/img/structure/B6098905.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-pyrazinyl)propanamide](/img/structure/B6098911.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6098923.png)